molecular formula C8H8ClN3 B1492911 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1037670-19-1

4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B1492911
CAS No.: 1037670-19-1
M. Wt: 181.62 g/mol
InChI Key: MCSSWSFNMXAEJY-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may affect cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding often involves specific interactions, such as hydrogen bonding or hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit specific enzymes involved in metabolic pathways, leading to an accumulation of certain metabolites. Alternatively, it may enhance the activity of enzymes, promoting the conversion of substrates into products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with transporters may enhance its uptake into cells, while binding to specific proteins may target it to particular organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

4-chloro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSSWSFNMXAEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037670-19-1
Record name 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.